Cas no 1704069-53-3 ((3-(1-Morpholinoethyl)phenyl)boronic acid)

(3-(1-Morpholinoethyl)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (3-(1-morpholinoethyl)phenyl)boronic acid
- AM88363
- (3-(1-Morpholinoethyl)phenyl)boronic acid
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- MDL: MFCD28384339
- Inchi: 1S/C12H18BNO3/c1-10(14-5-7-17-8-6-14)11-3-2-4-12(9-11)13(15)16/h2-4,9-10,15-16H,5-8H2,1H3
- InChI Key: BOELVXGEIYBQOT-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)C(C)C1C=CC=C(B(O)O)C=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 234
- Topological Polar Surface Area: 52.9
(3-(1-Morpholinoethyl)phenyl)boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB495490-250 mg |
(3-(1-Morpholinoethyl)phenyl)boronic acid |
1704069-53-3 | 250MG |
€267.00 | 2023-04-19 | ||
abcr | AB495490-1 g |
(3-(1-Morpholinoethyl)phenyl)boronic acid |
1704069-53-3 | 1g |
€586.30 | 2023-04-19 | ||
eNovation Chemicals LLC | D626375-500mg |
(3-(1-morpholinoethyl)phenyl)boronic acid |
1704069-53-3 | 97% | 500mg |
$268 | 2023-09-02 | |
Matrix Scientific | 148302-1g |
(3-(1-Morpholinoethyl)phenyl)boronic acid, 95% |
1704069-53-3 | 95% | 1g |
$596.00 | 2023-09-10 | |
Matrix Scientific | 148302-5g |
(3-(1-Morpholinoethyl)phenyl)boronic acid, 95% |
1704069-53-3 | 95% | 5g |
$1257.00 | 2023-09-10 | |
1PlusChem | 1P00ARP4-1g |
(3-(1-Morpholinoethyl)phenyl)boronic acid |
1704069-53-3 | 95% | 1g |
$409.00 | 2024-06-19 | |
A2B Chem LLC | AF01656-250mg |
(3-(1-morpholinoethyl)phenyl)boronic acid |
1704069-53-3 | 95% | 250mg |
$160.00 | 2024-04-20 | |
eNovation Chemicals LLC | D626375-250mg |
(3-(1-morpholinoethyl)phenyl)boronic acid |
1704069-53-3 | 97% | 250mg |
$253 | 2025-02-20 | |
eNovation Chemicals LLC | D626375-250mg |
(3-(1-morpholinoethyl)phenyl)boronic acid |
1704069-53-3 | 97% | 250mg |
$253 | 2025-02-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M855899-100mg |
(3-(1-Morpholinoethyl)phenyl)boronic acid |
1704069-53-3 | 98% | 100mg |
¥1,216.00 | 2022-09-01 |
(3-(1-Morpholinoethyl)phenyl)boronic acid Related Literature
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
Additional information on (3-(1-Morpholinoethyl)phenyl)boronic acid
Introduction to (3-(1-Morpholinoethyl)phenyl)boronic Acid (CAS No. 1704069-53-3)
(3-(1-Morpholinoethyl)phenyl)boronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number CAS No. 1704069-53-3, is characterized by its unique structural features, which include a phenyl ring substituted with a morpholine-ethyl side chain and a boronic acid functional group. The presence of these functional groups makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.
The boronic acid moiety in (3-(1-Morpholinoethyl)phenyl)boronic acid is particularly noteworthy due to its role in forming stable complexes with diols and other boron-containing compounds. This property has been leveraged in numerous applications, including the development of cross-linking agents, catalysts, and even in the realm of bioconjugation techniques. Boronic acids are well-known for their ability to participate in reversible interactions, making them invaluable in drug design and development.
In recent years, there has been a surge in research focused on the applications of boronic acids in medicinal chemistry. One of the most prominent areas of interest is their use as probes and tools for studying protein-protein interactions. The ability of boronic acids to bind to specific residues in proteins has opened up new avenues for drug discovery. For instance, (3-(1-Morpholinoethyl)phenyl)boronic acid has been explored as a potential scaffold for developing inhibitors targeting enzymes involved in inflammatory pathways.
The morpholine side chain in the structure of (3-(1-Morpholinoethyl)phenyl)boronic acid adds an additional layer of complexity and functionality. Morpholine derivatives are known for their stability and biocompatibility, which makes them suitable for pharmaceutical applications. The combination of the phenyl ring and the morpholine-ethyl group enhances the compound's solubility and bioavailability, factors that are crucial for its efficacy as a pharmaceutical intermediate.
Recent studies have highlighted the potential of (3-(1-Morpholinoethyl)phenyl)boronic acid in the development of novel therapeutics. For example, researchers have investigated its role in creating targeted drug delivery systems. The boronic acid group can be used to design polymers that specifically bind to cancer cell surfaces, enabling localized drug delivery. This approach has shown promise in preclinical trials for reducing side effects associated with systemic chemotherapy.
The compound's unique chemical properties also make it valuable in materials science. Boronic acids are known to form coordination complexes with metals, which can be exploited in catalytic processes. In particular, (3-(1-Morpholinoethyl)phenyl)boronic acid has been studied as a ligand in transition metal catalysis, where it facilitates various organic transformations such as Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in synthesizing complex organic molecules, including many pharmaceuticals.
The synthesis of (3-(1-Morpholinoethyl)phenyl)boronic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the boronic acid group is typically achieved through halogen-boron exchange reactions or direct borylation methods. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, which is essential for industrial applications.
In conclusion, (3-(1-Morpholinoethyl)phenyl)boronic acid (CAS No. 1704069-53-3) represents a significant advancement in the field of chemical biology and pharmaceutical chemistry. Its unique structural features and versatile applications make it a valuable tool for researchers working on drug discovery, material science, and biotechnology. As our understanding of its properties continues to grow, we can expect to see even more innovative uses emerge from this remarkable compound.
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